molecular formula C25H27NO5 B2505570 (12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899904-29-1

(12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2505570
CAS No.: 899904-29-1
M. Wt: 421.493
InChI Key: VFDDAIZJNOTMLC-FTRANCOISA-N
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Description

The compound “(12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” is a structurally intricate molecule featuring a tricyclic core (8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene) fused with a substituted enol-propene-phenyl moiety. Key structural attributes include:

  • Stereochemistry: The (12Z) and (2E) configurations define spatial arrangements critical for molecular interactions.

Properties

IUPAC Name

(12Z)-12-[(E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-5-30-21-13-11-16(14-22(21)29-4)10-12-19(27)23-18-15-25(2,26(3)24(23)28)31-20-9-7-6-8-17(18)20/h6-14,18,27H,5,15H2,1-4H3/b12-10+,23-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDDAIZJNOTMLC-FTRANCOISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=C/2\C3CC(N(C2=O)C)(OC4=CC=CC=C34)C)/O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews the available literature on its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H29NO4\text{C}_{23}\text{H}_{29}\text{N}\text{O}_{4}

This structure features a tricyclic framework with various functional groups that may contribute to its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of similar compounds. For instance, compounds with methoxy and ethoxy substituents have demonstrated significant radical scavenging abilities. The antioxidant activity can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). In a related study, a compound with similar structural features showed an antioxidant activity of 84.01% in DPPH assays and 20.1 mmol/g in FRAP assays .

Antimicrobial Activity

The antimicrobial properties of (12Z)-12-(...) have not been extensively studied; however, related compounds have shown promising results against various pathogens. For example:

  • Staphylococcus aureus : Inhibition zones of 12 mm.
  • Pseudomonas aeruginosa : Inhibition zones of 14 mm.

These results suggest that compounds with similar structural motifs may exhibit significant antimicrobial activity, potentially making them candidates for further development in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

  • Antioxidant and Antimicrobial Activities :
    A study focused on Eucalyptus camaldulensis essential oil found strong antioxidant activity and significant antimicrobial effects against common pathogens. The essential oil's components were analyzed using GC-MS, revealing that certain phenolic compounds contributed to these activities .
  • α-glucosidase Inhibition :
    A docking study targeting α-glucosidase revealed that several phenolic compounds exhibited high binding affinities, indicating potential antidiabetic properties. This suggests that (12Z)-12-(...) might also possess similar inhibitory effects due to its structural similarities to these active compounds .

Data Table: Summary of Biological Activities

Activity Measurement Method Results
AntioxidantDPPH84.01% inhibition
FRAP20.1 mmol/g reducing power
AntimicrobialDisk DiffusionStaphylococcus aureus: 12 mm
Pseudomonas aeruginosa: 14 mm
α-glucosidase InhibitionDocking StudiesHigh binding affinities observed

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths: The compound’s hybrid structure merges features of bioactive tricyclics and arylpropenoids, offering a template for lead optimization .
  • Gaps: Limited experimental data exist for its specific targets. Activity cliffs highlight risks in assuming bioactivity based solely on structural similarity .
  • Future Directions : Synthesis of derivatives with modified ethoxy/methoxy ratios and in vitro profiling against kinase panels are recommended.

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